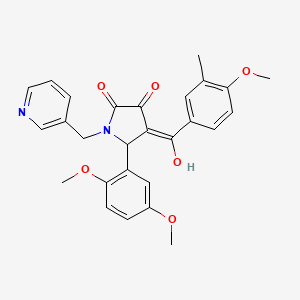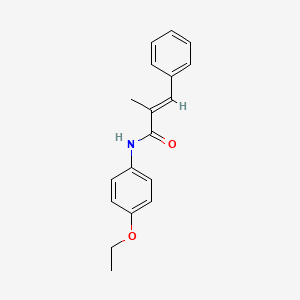
N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(4-butylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, commonly known as Bupivacaine, is a local anesthetic drug used for pain management in various medical procedures. It belongs to the class of amide-type local anesthetics and is widely used due to its high potency and long-lasting effect.
作用机制
Bupivacaine works by blocking the sodium channels in nerve fibers, preventing the transmission of pain signals to the brain. It has a high affinity for the inactivated state of sodium channels, which allows it to produce a long-lasting effect. Bupivacaine also affects the potassium channels, leading to membrane hyperpolarization and decreased excitability of nerve fibers.
Biochemical and Physiological Effects:
Bupivacaine has both local and systemic effects. Locally, it produces a reversible loss of sensation and motor function in the area of administration. Systemically, it can cause cardiovascular and central nervous system effects. Bupivacaine can cause hypotension, bradycardia, and cardiac arrest if administered intravenously or in high doses. It can also cause central nervous system toxicity, leading to seizures, respiratory depression, and coma.
实验室实验的优点和局限性
Bupivacaine has several advantages for lab experiments, such as its high potency, long-lasting effect, and reversible action. It is also widely available and relatively inexpensive. However, it has some limitations, such as its potential for systemic toxicity and the need for careful dosing and administration. Bupivacaine may also interfere with some experimental outcomes, such as muscle function and nerve conduction.
未来方向
There are several future directions for Bupivacaine research, such as investigating its pharmacokinetics and pharmacodynamics in different patient populations, developing new formulations for targeted delivery, and exploring its potential for non-analgesic effects, such as anti-inflammatory and anti-tumor activity. Bupivacaine may also be used in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.
Conclusion:
Bupivacaine is a potent local anesthetic drug with a long history of use in pain management. It has several advantages and limitations for scientific research, and its mechanism of action and physiological effects have been extensively studied. Bupivacaine has a promising future in various fields of research, and its potential for new applications and combinations warrants further investigation.
合成方法
Bupivacaine is synthesized by reacting 4-butylbenzoyl chloride with N,N-dimethylpiperidine in the presence of a base, followed by acidification and recrystallization. The synthesis of Bupivacaine is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.
科学研究应用
Bupivacaine is widely used in scientific research for its potent analgesic effects. It is commonly used in animal models to study pain pathways and pain management strategies. Bupivacaine is also used in clinical research to investigate its efficacy and safety in various medical procedures, such as epidural anesthesia, peripheral nerve block, and local infiltration anesthesia.
属性
IUPAC Name |
4-N-(4-butylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-5-6-15-7-9-17(10-8-15)20-18(23)16-11-13-22(14-12-16)19(24)21(2)3/h7-10,16H,4-6,11-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSPWCLIQGAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methyl-1H-imidazol-2-yl)-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazine](/img/structure/B5465196.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465219.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5465223.png)

![{1-(4-methoxypyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5465249.png)
![4-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5465250.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]alanine hydrochloride](/img/structure/B5465254.png)
![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5465257.png)
![1-(2-furoyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5465260.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465262.png)
![2-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465272.png)
![[1-(6-aminopyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5465289.png)